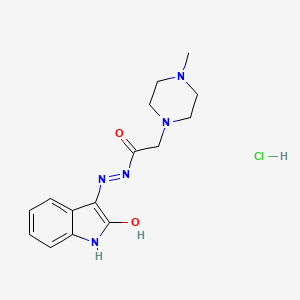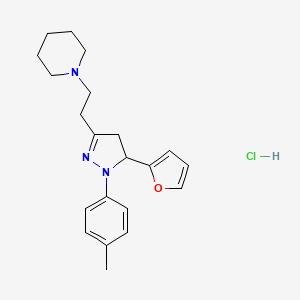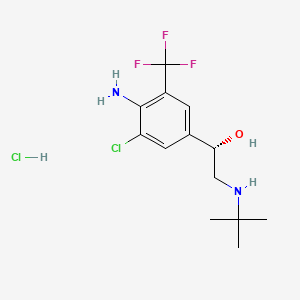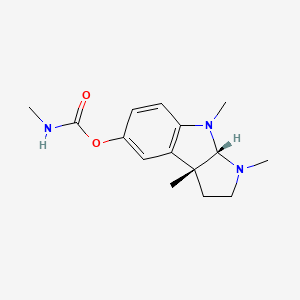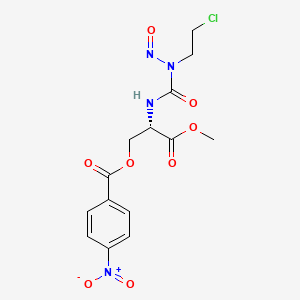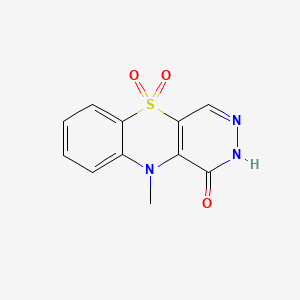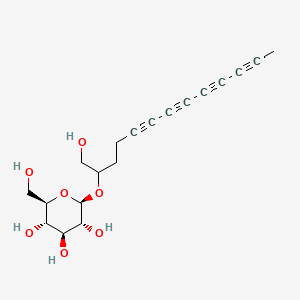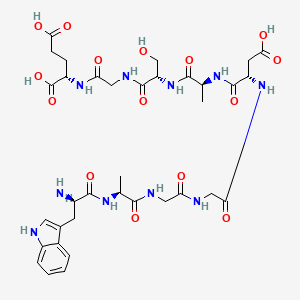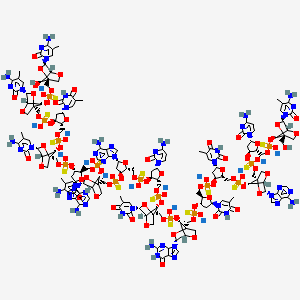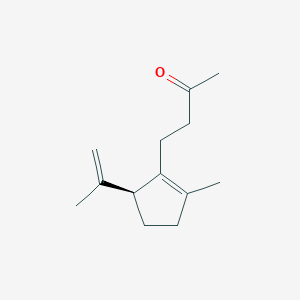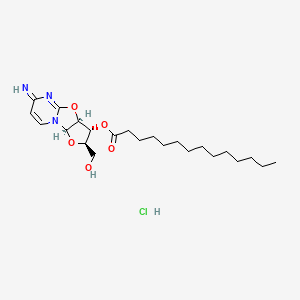
3'-Myristoylancitabine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Myristoylancitabine hydrochloride is a chemical compound with the molecular formula C23H37N3O5ClH It is known for its unique structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-myristoylancitabine hydrochloride typically involves the acylation of ancitabine with myristoyl chloride. The reaction is carried out under controlled conditions to ensure the selective acylation of the desired position on the ancitabine molecule. The reaction is usually performed in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of 3’-myristoylancitabine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3’-Myristoylancitabine hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Scientific Research Applications
3’-Myristoylancitabine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-myristoylancitabine hydrochloride involves its interaction with specific molecular targets and pathways. The myristoyl group enhances the compound’s ability to interact with lipid membranes, potentially affecting membrane-associated processes. Additionally, the ancitabine moiety may interact with nucleic acids or proteins, influencing cellular functions and pathways.
Comparison with Similar Compounds
Ancitabine: The parent compound of 3’-myristoylancitabine hydrochloride, used as an antiviral and anticancer agent.
Cytarabine: A nucleoside analog used in chemotherapy, similar in structure to ancitabine.
Fludarabine: Another nucleoside analog used in the treatment of hematological malignancies.
Uniqueness: 3’-Myristoylancitabine hydrochloride is unique due to the presence of the myristoyl group, which enhances its lipophilicity and potential interactions with lipid membranes. This modification may confer unique properties and applications compared to its parent compound and other similar nucleoside analogs.
Properties
CAS No. |
53758-26-2 |
|---|---|
Molecular Formula |
C23H38ClN3O5 |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
[(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-yl] tetradecanoate;hydrochloride |
InChI |
InChI=1S/C23H37N3O5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(28)30-20-17(16-27)29-22-21(20)31-23-25-18(24)14-15-26(22)23;/h14-15,17,20-22,24,27H,2-13,16H2,1H3;1H/t17-,20-,21+,22-;/m1./s1 |
InChI Key |
MYIABUQNJXGQLW-WIWCRTCKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC3=NC(=N)C=CN23)CO.Cl |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1C(OC2C1OC3=NC(=N)C=CN23)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


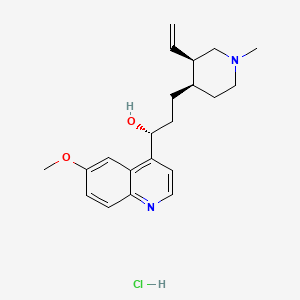
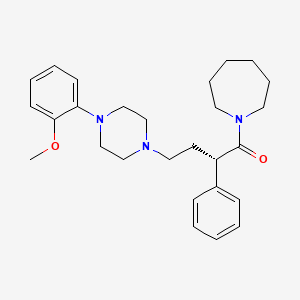
![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
